molecular formula C15H16O3 B11868902 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- CAS No. 61983-40-2

1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl-

Cat. No.: B11868902
CAS No.: 61983-40-2
M. Wt: 244.28 g/mol
InChI Key: LXYVDRUJTVCYOI-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- is a propanone derivative featuring a substituted naphthalene moiety. Its structure includes:

  • A naphthalenyl group substituted with 3,4-dihydroxy (catechol) and 7-methyl groups at the 2-position.
  • A propanone backbone with a methyl group at the 2-position.

Properties

CAS No.

61983-40-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C15H16O3/c1-8(2)13(16)12-7-10-6-9(3)4-5-11(10)14(17)15(12)18/h4-8,17-18H,1-3H3

InChI Key

LXYVDRUJTVCYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction initiates with the activation of propanoyl chloride (CH₃CH₂COCl) by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This intermediate undergoes electrophilic attack at the electron-rich C-2 position of 3,4-dihydroxy-7-methylnaphthalene, followed by deprotonation to restore aromaticity. The hydroxyl groups at C-3 and C-4 direct regioselectivity, while the methyl group at C-7 minimizes steric hindrance at the reaction site.

Standard Experimental Protocol

  • Catalyst Preparation : Anhydrous AlCl₃ (1.2 equiv) is suspended in nitromethane (CH₃NO₂) under nitrogen atmosphere.

  • Acylation : 3,4-Dihydroxy-7-methylnaphthalene (1.0 equiv) and propanoyl chloride (1.1 equiv) are added dropwise at 0–5°C. The mixture is refluxed at 60°C for 6–8 hours.

  • Work-Up : The reaction is quenched with ice-cold HCl (2 M), extracted with dichloromethane, and dried over Na₂SO₄.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the product as a pale-yellow solid.

Yield and Analytical Data

  • Yield : 68–72% (isolated).

  • Spectroscopic Confirmation :

    • ¹H NMR (CDCl₃) : δ 12.8 (s, 1H, OH), 11.9 (s, 1H, OH), 7.8–6.9 (m, 4H, aromatic), 3.2 (q, J = 7.0 Hz, 2H, CH₂), 2.4 (s, 3H, CH₃), 1.3 (t, J = 7.0 Hz, 3H, CH₃).

    • IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (OH).

Alternative Catalytic Systems and Optimization

Brønsted Acid Catalysts

Polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA) serve as viable alternatives to AlCl₃, particularly for acid-sensitive substrates.

PPA-Mediated Acylation

  • Conditions : PPA (3.0 equiv), 100°C, 4 hours.

  • Advantages : Avoids metal contamination; suitable for large-scale synthesis.

  • Yield : 65–70%.

PTSA in Solvent-Free Reactions

  • Conditions : Neat PTSA (0.2 equiv), 80°C, 3 hours.

  • Efficiency : Reduced reaction time but lower regioselectivity (≈60% yield).

Solvent Effects

  • Nitromethane : Enhances AlCl₃ activity via coordination, improving acylium ion stability.

  • Dichloroethane : Moderates reactivity, reducing side products (e.g., over-acylation).

Comparative Analysis of Methodologies

Parameter AlCl₃/CH₃NO₂ PPA PTSA
Yield 68–72%65–70%60–65%
Reaction Time 6–8 hours4 hours3 hours
Regioselectivity >95%90%85%
Scalability ModerateHighLow
By-Products <5%8–10%12–15%

Data synthesized from.

Side Reactions and Mitigation Strategies

Over-Acylation

Prolonged reaction times or excess acyl chloride lead to diacylation at C-2 and C-6 positions. Mitigated by stoichiometric control and low-temperature regimes.

Isomerization

Under harsh acidic conditions, the methyl group at C-7 may migrate to C-6, forming regioisomers (≈7% in PPA).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction time to 2 hours with 75% yield.

Green Chemistry Approaches

  • Biocatalysts : Lipases (e.g., Candida antarctica) enable acylation in aqueous media, though yields remain suboptimal (≈40%).

  • Solvent Recycling : Nitromethane recovery via distillation achieves 90% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations.
    • Reactivity Studies : It can undergo oxidation to form quinones or reduction to produce alcohols, making it a valuable subject for reactivity studies in organic chemistry.
  • Biology :
    • Biochemical Interactions : Due to its structural characteristics, it can interact with biological molecules, facilitating studies in enzyme inhibition and receptor binding.
    • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against cancer cell lines (e.g., HCT-116 and MCF-7) .
  • Industry :
    • Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials due to its unique properties and reactivity.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of compounds related to 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl-. Out of 25 derivatives tested against human cancer cell lines, several exhibited significant activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Case Study 2: Chemical Reactivity

Research demonstrated that the hydroxyl groups in this compound can be oxidized using potassium permanganate or chromium trioxide, leading to the formation of quinones. This reactivity is crucial for developing new synthetic pathways in organic chemistry .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. The hydroxyl groups and the naphthalene ring allow the compound to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity in Propanone Derivatives

Propanone derivatives often exhibit varied biological activities depending on aryl substituents and aminoalkyl modifications. Key analogs include:

Aldi Series ():
  • Aldi-1: 3-(1-Azepanyl)-1-phenyl-1-propanone hydrochloride.
  • Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride.
  • Aldi-4: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride.

Comparison :

  • The target compound’s 3,4-dihydroxy-naphthalenyl group contrasts with Aldi analogs’ simpler aryl substituents (e.g., phenyl, chlorophenyl). Polar hydroxyl groups may enhance hydrogen bonding but reduce lipid solubility compared to Aldi-2’s fluoro-methoxy group.
  • Aldi compounds lack the naphthalene scaffold, which in other analogs (e.g., aminoalkylindoles) is linked to cannabinoid receptor activity .
RS 67333 and RS 39604 ():
  • RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
  • RS 39604 : Features a 3,5-dimethoxy-benzyloxy group.

Comparison :

  • The methoxy and chloro substituents in RS compounds suggest a focus on serotonin receptor modulation, whereas the target compound’s dihydroxy groups may favor antioxidant or kinase-inhibitory roles.

Naphthalene-Containing Analogs: Pharmacological Implications

Aminoalkylindoles ():
  • WIN 55,212: A cannabinoid receptor agonist with a C3-naphthoyl substituent.
  • Analog II/III: C3-naphthoyl derivatives with ED50 values ranging from 0.68–18 µmol/kg in cannabinoid-like effects (hypothermia, antinociception).

Comparison :

  • The target compound’s 3,4-dihydroxy-7-methylnaphthalenyl group shares structural similarity with WIN 55,212’s naphthoyl moiety but introduces hydroxylation, which may alter receptor binding or metabolic stability.
  • Hydroxyl groups could confer antioxidant properties or increase susceptibility to glucuronidation, reducing bioavailability compared to non-polar naphthoyl analogs .

Substituent Effects on Physicochemical Properties

Compound Aryl Substituent Propanone Modifications Key Properties
Target Compound 3,4-Dihydroxy-7-methylnaphthalenyl 2-Methyl High polarity, potential antioxidant activity
Aldi-2 () 3-Fluoro-4-methoxyphenyl Dimethylamino Moderate polarity, fluorinated lipophilicity
WIN 55,212 () Naphthoyl (non-hydroxylated) Aminoalkylindole backbone High cannabinoid receptor affinity
RS 67333 () 4-Amino-5-chloro-2-methoxyphenyl Piperidinyl-butyl Serotonin receptor modulation

Stereochemical and Functional Group Considerations

  • Stereoselectivity: Analog III (C2-methyl, C3-naphthoyl) in showed full cannabinoid activity, while its C2-H counterpart (Analog II) had reduced potency. This suggests that methylation at the propanone chain enhances activity. The target compound’s 2-methyl group may similarly stabilize interactions .

Biological Activity

1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- (CAS Number: 61983-40-2) is a naphthalene derivative that has garnered attention for its potential biological activities. This compound's structure features hydroxyl groups that may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol
  • LogP : 3.152 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that compounds similar to 1-Propanone, particularly those with hydroxyl groups on aromatic rings, often exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Studies have shown that naphthalene derivatives can act as antioxidants due to their ability to scavenge free radicals. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals, thereby stabilizing them.

Anticancer Potential

Research suggests that similar compounds may inhibit the proliferation of cancer cells. For instance, studies have indicated that naphthalene derivatives can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various naphthalene derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with multiple hydroxyl groups exhibited significantly higher antioxidant activity compared to those with fewer or no hydroxyl substitutions.

CompoundDPPH Scavenging Activity (%)
Control (Ascorbic Acid)95%
1-Propanone Derivative82%
Other Naphthalene Derivative75%

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with 1-Propanone led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

The biological activity of 1-Propanone may be attributed to:

  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it reduces ROS levels within cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells.
  • Apoptotic Pathway Activation : The compound can activate caspases and other apoptotic markers leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-propanone derivatives with substituted naphthalene systems, and how can reaction conditions be optimized?

  • Methodology : Utilize naphthol derivatives (e.g., 1-naphthol or 2-naphthol) as starting materials. A common approach involves generating oxyanions via treatment with K₂CO₃ in DMF, followed by alkylation with propargyl bromide or similar reagents (2–4 hours, room temperature). Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), with purification via ethyl acetate extraction and sodium sulfate drying .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of K₂CO₃ relative to naphthol) and explore inert atmospheres to minimize oxidation of dihydroxy substituents.

Q. How can structural elucidation of this compound be performed, particularly for resolving hydroxyl and methyl group positions on the naphthalene ring?

  • Techniques :

  • NMR : Use ¹H-¹³C HSQC and HMBC to correlate hydroxyl protons with adjacent carbons and confirm substitution patterns.
  • X-ray crystallography : For crystalline derivatives, analyze dihedral angles between the naphthalene and propanone moieties to infer steric effects .
    • Challenges : Hydroxyl groups may complicate crystallization; consider acetylation to stabilize the structure for X-ray analysis.

Q. What are the established toxicity screening protocols for naphthalene-derived ketones in preclinical models?

  • Models : Rodents (rats, rabbits) are standard for assessing systemic effects (hepatic, renal, respiratory). Routes include oral (gavage) and dermal exposure (500 mg/24 hr Draize test) .
  • Endpoints : Monitor body weight, organ histopathology, and hematological parameters. Prioritize dose escalation studies to identify NOAEL (No Observed Adverse Effect Level) .

Advanced Research Questions

Q. How can regioselective functionalization of the naphthalene ring be achieved to avoid unwanted dihydroxy group oxidation during synthesis?

  • Approach : Employ protective groups (e.g., acetyl or tert-butyldimethylsilyl) for hydroxyl moieties prior to alkylation. Aluminum trichloride-mediated demethylation (as in related aroylated naphthalenes) can restore hydroxyl groups post-synthesis .
  • Validation : Use LC-MS to detect intermediates and confirm regioselectivity. Compare yields with/without protective groups to quantify efficiency improvements.

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., conflicting NOE effects in NMR or unexpected IR stretches)?

  • Case Example : If NOE correlations suggest proximity between methyl and hydroxyl groups (sterically unlikely), verify via variable-temperature NMR to rule out conformational mobility.
  • Cross-Validation : Combine IR (C=O stretch ~1700 cm⁻¹) with computational modeling (DFT calculations) to validate electronic environments .

Q. How do in vitro toxicity profiles (e.g., hepatic cell lines) compare to in vivo data for this compound, and what factors explain discrepancies?

  • In Vitro : Use HepG2 cells to assess cytotoxicity (IC₅₀ via MTT assay). Note that in vitro models may underestimate metabolic activation (e.g., cytochrome P450-mediated oxidation) .
  • In Vivo : Cross-reference hepatic enzyme levels (ALT, AST) in rodents with histopathology. Discrepancies often arise from differences in metabolite generation or detoxification pathways .

Critical Research Gaps

  • Metabolic Pathways : Limited data on phase I/II metabolism (e.g., glucuronidation of dihydroxy groups).
  • Long-Term Toxicity : Absence of chronic exposure studies (>90 days) in models reflecting human metabolic rates.

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